molecular formula C15H16O9 B3179136 Sinapoyl malate CAS No. 92344-58-6

Sinapoyl malate

Cat. No.: B3179136
CAS No.: 92344-58-6
M. Wt: 340.28 g/mol
InChI Key: DUDGAPSRYCQPBG-UFFNRZRYSA-N
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Description

Sinapoyl malate (C₁₅H₁₆O₉; molecular weight 340.28) is a phenylpropanoid metabolite predominantly found in Arabidopsis thaliana leaves and cotyledons, where it functions as a critical ultraviolet (UV) filter . Structurally, it consists of sinapic acid esterified with malate, forming a conjugate that absorbs strongly in the UV-B region (280–315 nm) . Its biosynthesis involves the phenylpropanoid pathway, where sinapoyl glucose acts as an intermediate. Enzymes such as UDP-glucosyltransferases (UGT84A2/A3) and cytochrome P450s (e.g., F5H) regulate its production . Under UV illumination, this compound exhibits blue-green fluorescence, a phenotype used to identify mutants with altered phenylpropanoid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sinapoyl malate can be achieved through a two-step process involving the opening of Meldrum’s acid with unprotected naturally occurring hydroxy acids, followed by a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. This method is considered green and sustainable, offering good yields and minimal environmental impact .

Industrial Production Methods: Industrial production of this compound focuses on sustainable and eco-friendly methods. The two-step synthetic route mentioned above is favored due to its efficiency and lower environmental footprint. This method allows for the production of this compound and its analogs in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Sinapoyl malate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions include various derivatives of sinapic acid, such as sinapoyl glucose and sinapoyl choline .

Scientific Research Applications

Photoprotection in Plants

Sinapoyl malate serves as an effective UV-B sunscreen for plants, absorbing harmful ultraviolet radiation while allowing essential wavelengths for photosynthesis to pass through. Research conducted at Purdue University highlighted its high absorption efficiency with an oscillator strength of 0.65, making it one of the most efficient compounds for UV-B light absorption in plants .

Key Findings:

  • Broad Spectrum Absorption: this compound absorbs all wavelengths of UV-B radiation without gaps, which is crucial for protecting plant tissues from photodamage .
  • Regulation of Lignin Biosynthesis: It plays a role in regulating enzymes involved in lignin biosynthesis, which is vital for plant structural integrity and defense mechanisms .

Pharmaceutical Applications

This compound and its derivatives exhibit promising therapeutic properties , particularly due to their antioxidant and antimicrobial activities. These properties suggest potential applications in pharmaceuticals and nutraceuticals.

Case Studies:

  • Antioxidant Properties: this compound has been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases .
  • Potential Anti-inflammatory Effects: The compound has been studied for its ability to inhibit lymphangiogenesis, which is relevant in conditions such as cancer metastasis and graft rejection .

Food Science and Nutraceuticals

In food science, this compound is recognized for its potential as a natural preservative and functional ingredient due to its antioxidant properties.

Applications:

  • Natural Food Preservative: Its ability to scavenge free radicals makes it suitable for use in food products to enhance shelf life and nutritional quality.
  • Functional Foods: As part of dietary supplements, this compound could contribute to health benefits associated with antioxidant intake .

Environmental Applications

This compound's role as a natural UV filter positions it as an eco-friendly alternative to synthetic UV filters used in cosmetics and sunscreens.

Advantages:

  • Sustainable Sourcing: Being a plant-derived compound, this compound can be sourced sustainably compared to synthetic alternatives that may pose ecological risks .
  • Biobased UV Filters: Its application as a biobased UV filter aligns with current trends towards natural ingredients in personal care products .

Summary Table of Applications

Application AreaDescriptionReferences
PhotoprotectionAbsorbs UV-B radiation; protects plant tissues from damage ,
PharmaceuticalExhibits antioxidant and antimicrobial properties; potential anti-inflammatory effects ,
Food ScienceNatural preservative; enhances nutritional quality
EnvironmentalEco-friendly alternative to synthetic UV filters

Mechanism of Action

Sinapoyl malate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat, thus protecting plant tissues from UV-induced damage. It also acts as an antioxidant by scavenging reactive oxygen species, thereby preventing oxidative stress. The molecular targets include various cellular components such as lipids, proteins, and DNA, which are protected from oxidative damage by the antioxidant action of this compound .

Comparison with Similar Compounds

Structural Comparison

Sinapoyl malate belongs to a class of sinapate esters, which vary in their esterified groups and functional roles. Key structural analogs include:

Compound Core Structure Ester Group Molecular Weight Key Features
This compound Sinapic acid + malate Malate 340.28 UV-B filter, plant-specific
Sinapic acid Free acid - 224.21 Precursor; limited UV absorption
Sinapoyl glucose Sinapic acid + glucose Glucose 386.34 Biosynthetic intermediate
Ethyl sinapate Sinapic acid + ethanol Ethyl 252.27 Synthetic analog; mimics UV properties
Dehydrodiethylsinapate (DHDES) Ethyl sinapate dimer Ethyl (dimerized) 502.54 Extended UVA absorption
Feruloyl malate Ferulic acid + malate Malate 310.27 Role in herbivore defense

Key Differences :

  • Esterification : this compound and feruloyl malate share malate esters but differ in their aromatic moieties (sinapic vs. ferulic acid), affecting UV absorption .
  • Dimerization : DHDES, a dimer of ethyl sinapate, broadens UV coverage into UVA (315–400 nm) .

UV Absorption and Photoprotective Mechanisms

This compound and its analogs exhibit distinct UV absorption profiles and photostability:

Compound λₘₐₓ (nm) Absorption Range Photostability Mechanism
This compound 310–320 UV-B High (no decomposition) Ultrafast excited-state relaxation
Ethyl sinapate 305–315 UV-B Moderate Similar to this compound
DHDES 320–350 UVA High Enhanced UVA coverage via dimerization
Oxybenzone 280–320 UV-B Low (10% decomposition) Phosphorescence; prone to degradation

Key Findings :

  • This compound’s broad UV-B absorption and ultrafast relaxation (<1 ps) prevent photodamage, outperforming synthetic sunscreens like oxybenzone .

Contrasts :

  • Sinapoyl glucose accumulation is light-dependent , whereas this compound synthesis is suppressed by MYB4 under high UV .

Key Insights :

  • This compound levels increase post-LPS treatment in Arabidopsis, suggesting a role in pathogen-associated molecular pattern (PAMP)-triggered immunity .
  • Feruloyl malate is induced by specialist herbivores, unlike this compound, which is constitutively expressed .

Biological Activity

Sinapoyl malate is a naturally occurring compound primarily found in plants, recognized for its significant biological activities, particularly as a photoprotective agent. This article delves into the biological properties of this compound, including its mechanisms of action, synthesis, and potential applications in various fields such as cosmetics and medicine.

Overview of this compound

This compound is an ester formed from sinapic acid and malic acid. It plays a crucial role in protecting plants from ultraviolet (UV) radiation by absorbing harmful UV-B wavelengths. Its unique structural characteristics contribute to its high absorption efficiency and broad UV spectrum coverage, making it an effective natural sunscreen.

UV Protection

Research has demonstrated that this compound exhibits exceptional UV-B absorption properties. It has an oscillator strength of 0.65, which is near the maximum value of 1.0, indicating its efficiency in capturing UV light while allowing necessary wavelengths for photosynthesis to pass through . This broad absorption spectrum is critical for its function as a natural sunscreen in plants.

Antioxidant Activity

This compound also exhibits antioxidant properties. Studies have shown that it can scavenge reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress and damage . The antioxidant activity of this compound is comparable to conventional antioxidants like butylated hydroxyanisole (BHA) .

Synthesis and Derivatives

Due to the limited natural availability of this compound, synthetic methods have been developed to produce this compound and its analogs. Recent advancements include a two-step synthesis process that yields bioactive compounds with potential applications in cosmetics and pharmaceuticals .

Table 1: Comparison of Biological Activities

CompoundUV Absorption EfficiencyAntioxidant ActivityApplications
This compoundHigh (Oscillator Strength: 0.65)Comparable to BHACosmetics, Plant Protection
Sinapic AcidModerateHighPharmaceuticals
Sinapoyl GlucoseModerateModerateNutraceuticals

Case Studies and Research Findings

  • Photoprotection Mechanisms : A study investigated the ultrafast dynamics of this compound derivatives under photoexcitation. The findings revealed that these derivatives maintain their photoprotective capabilities even with increased molecular complexity, suggesting potential for enhanced sunscreen formulations .
  • Toxicity Assessments : The toxicity profiles of this compound analogs have been evaluated using various assays, indicating that they exhibit low toxicity levels, making them suitable candidates for safe use in cosmetic products .
  • Comparative Efficacy : In clinical studies comparing this compound with commercial sunscreens, it was found that formulations containing this compound provided effective protection against sunburn while demonstrating superior stability under UV exposure .

Q & A

Basic Research Questions

Q. What is the functional role of sinapoyl malate in plant UV photoprotection, and how can its absorption properties be experimentally validated?

this compound's UV-B absorption is attributed to π→π* transitions delocalized across its conjugated structure. To validate this, gas-phase UV spectroscopy under jet-cooled conditions can isolate its intrinsic photophysical behavior, while steady-state fluorescence spectroscopy quantifies non-radiative decay rates (e.g., fluorescence quantum yields). Computational methods like TD-DFT calculations help identify excited-state dynamics, such as coupling between "bright" (1ππ*) and "dark" (1nπ*) states .

Example Experimental Design:

  • Spectroscopy : Measure UV absorption spectra of this compound in aqueous vs. organic solvents to assess solvent effects on spectral broadening.
  • Computational Analysis : Use TD-DFT to model charge-transfer character in excited states.
  • Fluorescence Quenching : Compare quantum yields under varying pH conditions to probe environmental impacts.

Q. How does this compound contribute to Arabidopsis thaliana’s defense against herbivores, and what assays are suitable for testing its bioactivity?

this compound reduces fecundity in bean-reared spider mites (Tetranychus urticae) but not Col-reared populations. Bioassays involve:

  • Metabolomic Profiling : Compare mite responses (e.g., fecundity, survival) to this compound-enriched vs. deficient Arabidopsis mutants (e.g., fah1 mutants).
  • Chemical Fractionation : Isolate this compound from plant extracts and test its effects using controlled feeding trials .

Key Data:

Arabidopsis GenotypeMite Fecundity (Eggs/Female)Survival Rate (%)
Wild Type12.3 ± 1.285 ± 5
fah1 Mutant23.7 ± 2.182 ± 6

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in pathogen resistance be resolved?

Hagemeier et al. (2001) found no resistance alteration in fah1 mutants to Pseudomonas syringae, while Huang et al. (2009) reported pleiotropic effects (e.g., reduced glucosinolates, increased fungal susceptibility). To address contradictions:

  • Multi-Omics Integration : Combine transcriptomics (gene expression in defense pathways) with targeted metabolomics (salicylic acid conjugates, glucosinolates).
  • Condition-Specific Assays : Test mutants under varying stressors (drought, NaCl) to identify context-dependent roles .

Methodological Framework:

  • Hypothesis : this compound’s indirect effects on defense are mediated through crosstalk with other phenylpropanoids.
  • Validation : Use CRISPR-edited lines to restore specific metabolic branches (e.g., lignin vs. flavonoid pathways).

Q. What advanced statistical models are appropriate for analyzing this compound’s dose-dependent effects in ecological studies?

  • Generalized Linear Mixed Models (GLMM) : Account for random effects (e.g., plant genotype variability) when testing dose-response relationships.
  • Path Analysis : Map causal links between this compound accumulation, herbivore behavior, and plant fitness metrics .

Example Workflow:

  • Data Collection : Quantify this compound levels (HPLC) and herbivore damage across 10+ Arabidopsis accessions.
  • Modeling : Apply GLMM to correlate chemical concentrations with herbivory rates, adjusting for phylogenetic relatedness.

Q. How can PICOT/FINER frameworks structure research questions on this compound’s ecological trade-offs?

Using PICOT (Population, Intervention, Comparison, Outcome, Time):

  • Population : Arabidopsis thaliana accessions with varying this compound levels.
  • Intervention : Artificial herbivory simulation.
  • Comparison : Wild-type vs. fah1 mutants.
  • Outcome : Biomass allocation (roots vs. shoots).
  • Time : 6-week growth period.

FINER criteria ensure feasibility (controlled lab conditions) and novelty (unexplored trade-offs between UV protection and growth) .

Q. Data Reporting and Ethical Considerations

  • Tables/Figures : Follow journal guidelines (e.g., Roman numerals for tables, self-explanatory legends) .
  • Ethical Data Use : Disclose plant growth conditions (light, soil pH) to ensure reproducibility .

Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDGAPSRYCQPBG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346426
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92344-58-6
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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